

iniparib pan HER inhibitor combination strategy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Iniparib

CAS No.: 160003-66-7

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Historical Clinical Application Notes

The following table summarizes the key clinical trials that evaluated **iniparib** in combination with chemotherapy.

| Clinical Context | Regimen Details | Patient Population | Key Efficacy Findings | Primary Safety Findings |
|--|--|---|---|--|
| Metastatic Triple-Negative Breast Cancer (Phase II) [1] [2] | GCI: Gemcitabine (1000 mg/m ² , days 1,8), Carboplatin (AUC 4, day 1), Iniparib (5.6 mg/kg, days 1,4,8,11); 21-day cycle [2]. | Metastatic TNBC; 1-3 prior therapies in metastatic setting allowed [3]. | Improved PFS (5.9 vs 3.6 months) and OS (12.3 vs 7.7 months) vs GC alone [1]. | The combination was generally well-tolerated; hematologic toxicities (neutropenia, thrombocytopenia) were common but manageable [4] [2]. |

| **Recurrent Ovarian Cancer (Phase II)** [4] [5] | **GCI:** Gemcitabine (1000 mg/m², days 1,8), Carboplatin (AUC 4, day 1), **Iniparib** (5.6 mg/kg, days 1,4,8,11); 21-day cycle [4]. | Platinum-sensitive (relapse ≥6 mo) or platinum-resistant (relapse 2-6 mo) disease [4]. | **Platinum-sensitive:** ORR 66%; median PFS 9.9 mo. **Platinum-resistant:** ORR 26%; median PFS 6.8 mo. Higher response in *gBRCAmut* pts (46% ORR in resistant disease) [4] [5]. | High incidence of thrombocytopenia and neutropenia; no new toxicities identified [4]. || **BRCA2-associated Pancreatic Cancer (Case Report)** [2] | Gemcitabine (1000 mg/m², days 1,8,15),

Iniparib (5.6 mg/kg, days 1,4,8,11,15,18); 28-day cycle. | Patient with germline *BRCA2* mutation and locally recurrent pancreatic cancer [2]. | Complete pathologic response after 3 cycles; disease recurrence 5 months post-surgery [2]. | Mild mucositis, diarrhea, fatigue; one dose held for neutropenia [2]. |

Detailed Experimental Protocol

This protocol is adapted from the phase II trials in recurrent ovarian cancer and the expanded access program in metastatic breast cancer [4] [3].

Objective

To evaluate the efficacy and safety of **iniparib** in combination with gemcitabine and carboplatin (GCI) in patients with recurrent ovarian cancer or metastatic triple-negative breast cancer.

Materials

- **Drugs:** Gemcitabine, Carboplatin, **Iniparib**.
- **Patients:** Adults with histologically confirmed epithelial ovarian, fallopian tube, primary peritoneal carcinoma, or ER-/PR-/HER2-negative breast cancer.
- **Key Eligibility:**
 - **Ovarian Cancer:** Measurable disease per RECIST 1.1; platinum-sensitive (>6 months) or platinum-resistant (2-6 months) relapse [4].
 - **Breast Cancer:** Metastatic disease; 1-3 prior chemotherapy regimens in the metastatic setting [3].
 - ECOG performance status 0-1 [3].
 - Adequate organ function (ANC $\geq 1500/\text{mm}^3$, platelets $\geq 100,000/\text{mm}^3$, creatinine clearance >50 mL/min) [4] [3].

Dosing and Schedule

Treatment is administered on a 21-day cycle [4]:

- **Gemcitabine:** 1000 mg/m², intravenous infusion over 30 minutes, on **Days 1 and 8**.
- **Carboplatin:** AUC 4, intravenous, on **Day 1**.

- **Iniparib:** 5.6 mg/kg, intravenous infusion over 60 minutes, on **Days 1, 4, 8, and 11**.

Treatment continues for at least 6 cycles in the absence of disease progression or unacceptable toxicity. Patients deriving benefit may continue **iniparib** as maintenance therapy [4].

Dose Modification Guidelines

- **Gemcitabine Reduction:** Reduce to 800 mg/m² for grade 3 toxicity. Omit Day 8 gemcitabine for febrile neutropenia, ANC <500/mm³ for >5 days, or platelets <50,000/mm³ [4].
- **Treatment Delays:** Day 1 therapy is delayed if ANC <1000/mm³ or platelets <100,000/mm³. Treatment may be held for up to 3 weeks for toxicity resolution [4].
- **Iniparib:** No dose reductions were planned in the protocol; doses could be held for grade 3/4 toxicity [4].

Assessment of Endpoints

- **Efficacy:**
 - **Primary:** Objective Response Rate (ORR) per RECIST 1.1 [4].
 - **Secondary:** Progression-Free Survival (PFS) [4].
 - **Exploratory:** CA-125 response (ovarian cancer), correlation with *BRCA* mutation status [4] [5].
- **Safety:** Assessed continuously using NCI Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0 [4] [3].

Critical Mechanism of Action Reassessment

Later preclinical and clinical data revealed that **iniparib**'s mechanism is distinct from true PARP inhibitors like olaparib and veliparib.

Key distinctions based on preclinical evidence [1]:

- **Lack of PARP Inhibition:** **Iniparib** did not inhibit poly(ADP-ribose) polymer formation in intact cells, unlike olaparib and veliparib.
- **No Selective Killing:** It showed little to no ability to selectively induce apoptosis in homologous recombination-deficient cells (e.g., *BRCA2*- or *ATM*-deficient), a hallmark of true PARP inhibitors.
- **No Chemosensitization:** It failed to sensitize cells to topoisomerase I poisons, cisplatin, or gemcitabine in vitro.

- **Novel Mechanism:** The manufacturer later concluded **iniparib** is a novel investigational agent that induces γ -H2AX (DNA damage marker) and G2/M cell cycle arrest, but its exact targets are unknown [3].

Research Implications and Conclusion

The investigation of **iniparib** provides a critical case study in oncology drug development.

- **For Researchers:** The disparity between initial promising clinical data and subsequent mechanistic understanding underscores the necessity of robust, parallel preclinical work to validate a drug's mechanism of action.
- **For Clinical Scientists:** The high response rates observed in phase II trials, particularly in *BRCA*-mutant cancers, are now attributed to the gemcitabine/carboplatin backbone rather than **iniparib** itself, "resetting the benchmark for efficacy in phase II trials" [4]. This highlights the risk of attributing activity to an investigational agent without a proper control arm.
- **Future Directions:** The failure of **iniparib** in later-stage trials should not discourage research into **true PARP inhibitors** or other targeted agents. Combination strategies with validated PARP inhibitors are a vibrant area of ongoing research, particularly in *BRCA*-mutated cancers [6] [7].

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To cite this document: Smolecule. [iniparib pan HER inhibitor combination strategy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548575#iniparib-pan-her-inhibitor-combination-strategy>]

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